(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
Description
This compound features an acrylamide backbone conjugated with dual thiophen-2-yl groups and an isoxazole ring. The (E)-configuration of the acrylamide moiety ensures planar geometry, facilitating π-π interactions in biological targets. Its structural complexity arises from the isoxazole-thiophene hybrid, which may enhance binding specificity and metabolic stability compared to simpler analogues.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-15(6-5-12-3-1-7-20-12)16-10-11-9-13(19-17-11)14-4-2-8-21-14/h1-9H,10H2,(H,16,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKBLLQOPLYFL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of thiophene and isoxazole rings, which are known for their biological significance. The molecular formula is , with a molecular weight of approximately 298.41 g/mol.
Biological Activity Overview
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophenes and isoxazoles have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.
A study demonstrated that thiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial properties. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that certain derivatives possess significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .
Case Studies
- Antitumor Study : A series of thiophene derivatives were synthesized and tested against HepG-2 and A-549 cell lines. The results indicated that several compounds exhibited IC50 values below 20 µM, suggesting potent antitumor activity. The study highlighted the importance of the thiophene moiety in enhancing cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the synthesis of thiophene-based compounds and their evaluation against various bacterial strains. The results showed that compounds with specific substitutions on the thiophene ring exhibited enhanced antimicrobial activity, indicating structure-activity relationships that could guide future drug design .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | HepG-2 | <20 µM | |
| Antitumor | A-549 | <20 µM | |
| Antimicrobial | Staphylococcus aureus | 64 µg/mL | |
| Antimicrobial | Escherichia coli | 512 µg/mL |
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability in cancer cells.
- Induction of Apoptosis : Many derivatives induce apoptosis through mitochondrial pathways, activating caspases that lead to programmed cell death.
- Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Scientific Research Applications
Case Studies
Recent studies have demonstrated the efficacy of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 10.5 | Induction of apoptosis via ROS generation |
| MDA-MB-231 (Breast) | 8.0 | Inhibition of cell proliferation |
| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound can effectively target multiple types of cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Spectrum of Activity
The compound has shown notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Research Findings
A study evaluating the antimicrobial activity of this compound reported the following minimum inhibitory concentrations (MIC) against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The compound's broad-spectrum activity positions it as a potential candidate for developing new antimicrobial agents .
Polymer Synthesis
The unique structural attributes of this compound enable its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Conductive Polymers
Research has shown that polymers derived from this compound exhibit conductive properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Properties
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges in stereochemical control (E-configuration) and purification due to aromaticity.
- Higher yields in thioxoacetamide derivatives () correlate with straightforward cyclization steps, whereas acrylamides (e.g., ) show lower yields due to complex conjugation .
Key Observations :
- The target compound’s isoxazole-thiophene motif may enhance selectivity for neurological targets (e.g., ion channels) compared to DM497’s simpler structure .
- Morpholine-containing analogues () demonstrate improved solubility, which is critical for in vivo efficacy but may reduce blood-brain barrier penetration compared to the target compound .
Q & A
Q. What strategies mitigate oxidative degradation during storage?
- Methodology : Store under inert gas (N2/Ar) at −20°C. Add antioxidants (e.g., BHT) and monitor degradation products via LC-MS. Lyophilization improves long-term stability .
Mechanistic and Analytical Questions
Q. What is the proposed mechanism of action for this compound’s enzyme inhibition?
- Methodology : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching studies reveal binding to active sites (e.g., tryptophan residues) .
Q. How does the compound interact with lipid bilayers or membranes?
- Methodology : Use Langmuir monolayer assays to measure insertion efficiency. Molecular dynamics simulations (GROMACS) model interactions with phospholipid headgroups .
Q. Can metabolomics identify major metabolic pathways?
- Methodology : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS . Compare fragmentation patterns with databases (e.g., METLIN) to identify phase I/II modifications .
Data Analysis and Optimization
Q. How are QSAR models developed for this compound class?
- Methodology : Compile a dataset of analogs with measured IC50 values. Use Partial Least Squares (PLS) regression or machine learning (Random Forest) to correlate descriptors (e.g., logP, polar surface area) with activity .
Q. What statistical methods validate assay reproducibility?
- Methodology : Apply Bland-Altman plots for inter-assay variability and Cohen’s kappa for categorical data (e.g., active/inactive). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
